Sodium trans-hyponitrite hydrate

Übersicht

Beschreibung

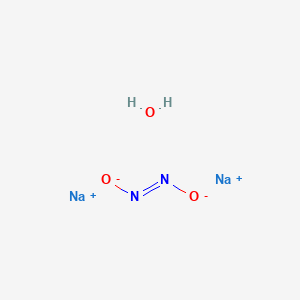

Sodium trans-hyponitrite hydrate is a useful research compound. Its molecular formula is H2N2Na2O3 and its molecular weight is 124.007 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Sodium trans-hyponitrite hydrate, also known as disodium;(E)-dioxidodiazene;hydrate, is a precursor to tert-butyl hyponitrite . This compound is employed in the low-temperature thermal generation of tert-butoxy radicals . The primary targets of this compound are these radicals.

Mode of Action

This compound interacts with its targets by acting as a precursor to tert-butyl hyponitrite . This interaction results in the low-temperature thermal generation of tert-butoxy radicals .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the formation and reactions of tert-butoxy radicals

Pharmacokinetics

As a precursor to tert-butyl hyponitrite, it is likely that this compound is absorbed and distributed in the body where it undergoes metabolic reactions to form tert-butoxy radicals . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are the generation of tert-butoxy radicals . These radicals can participate in various chemical reactions, contributing to the overall biochemical activity of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate at which this compound generates tert-butoxy radicals . Additionally, the presence of other chemical species in the environment can influence the reactions that these radicals undergo.

Biologische Aktivität

Sodium trans-hyponitrite hydrate (Na₂N₂O₂·xH₂O) is a compound of increasing interest in biological and chemical research due to its unique properties and potential applications. It serves as a source of hyponitrous acid (HNO), which exhibits various biological activities, including vasodilation, antimicrobial effects, and involvement in signaling pathways.

This compound releases HNO upon dissolution, which can interact with various biological molecules. The primary mechanisms through which HNO exerts its effects include:

- Vasodilation : HNO is known to induce vasodilation by relaxing vascular smooth muscle, similar to nitric oxide (NO). This effect is mediated through the activation of guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in vascular tissues .

- Antimicrobial Activity : HNO has demonstrated antimicrobial properties against various pathogens. It can disrupt bacterial membranes and inhibit key metabolic processes, making it a potential candidate for therapeutic applications against infections .

- Cell Signaling : HNO can act as a signaling molecule, influencing cellular processes such as apoptosis and inflammation. Its role in redox signaling pathways highlights its importance in maintaining cellular homeostasis .

Case Studies

- Vasodilatory Effects : A study investigating the cardiovascular effects of this compound showed significant vasodilatory responses in isolated rat aorta preparations. The results indicated that HNO released from the compound effectively lowered vascular resistance and improved blood flow .

- Antimicrobial Efficacy : Research on the antimicrobial properties of this compound revealed its effectiveness against Escherichia coli and Staphylococcus aureus. The study demonstrated that treatment with the compound resulted in a marked reduction in bacterial viability, suggesting its potential use as an antibacterial agent .

- Cellular Signaling : In vitro studies have shown that this compound influences apoptosis in cancer cell lines. The compound induced cell death through a caspase-dependent pathway, indicating its potential application in cancer therapy .

This compound is characterized by its ability to release HNO under physiological conditions. The stability of this compound is influenced by factors such as pH and temperature:

| Property | Value |

|---|---|

| Molecular Formula | Na₂N₂O₂·xH₂O |

| Solubility | Soluble in water |

| Stability | Decomposes at high pH |

Comparative Analysis with Other Nitrogen Compounds

A comparison of this compound with other nitrogen-based compounds highlights its unique biological activity:

| Compound | Vasodilatory Effect | Antimicrobial Activity | Cellular Signaling |

|---|---|---|---|

| Sodium Nitrite | Moderate | Yes | Limited |

| Sodium Nitrate | Low | Yes | Limited |

| Sodium trans-hyponitrite | High | Yes | Significant |

Wissenschaftliche Forschungsanwendungen

1. Vasodilation:

Sodium trans-hyponitrite hydrate has been shown to induce vasodilation by relaxing vascular smooth muscle, similar to nitric oxide (NO). This effect is mediated through the activation of guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in vascular tissues. A study demonstrated significant vasodilatory responses in isolated rat aorta preparations, indicating its potential for cardiovascular therapies.

2. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial membranes and inhibits key metabolic processes, suggesting its potential use as an antibacterial agent .

3. Cellular Signaling:

this compound plays a role in cellular signaling pathways, influencing processes such as apoptosis and inflammation. In vitro studies have shown that it induces cell death in cancer cell lines through a caspase-dependent pathway, highlighting its potential application in cancer therapy.

Analytical Chemistry Applications

This compound is utilized in analytical chemistry for nitrite detection and organic synthesis. Its ability to generate reactive nitrogen species makes it valuable for various chemical analyses and reactions. The compound's reactivity can be harnessed for the development of new analytical techniques and methodologies .

Case Studies

Vasodilatory Effects:

A study investigating the cardiovascular effects of this compound revealed that HNO released from the compound effectively lowered vascular resistance and improved blood flow in isolated rat aorta preparations.

Antimicrobial Efficacy:

Research on the antimicrobial properties of this compound demonstrated its effectiveness against pathogenic bacteria. Treatment with the compound resulted in a marked reduction in bacterial viability, indicating its potential as an antibacterial agent.

Cellular Signaling:

In vitro experiments showed that this compound influences apoptosis in cancer cell lines, suggesting its application in cancer therapy through induction of cell death via specific signaling pathways.

Comparative Analysis with Other Nitrogen Compounds

The following table compares this compound with other nitrogen-based compounds regarding their biological activities:

| Compound | Vasodilatory Effect | Antimicrobial Activity | Cellular Signaling |

|---|---|---|---|

| Sodium Nitrite | Moderate | Yes | Limited |

| Sodium Nitrate | Low | Yes | Limited |

| Sodium trans-hyponitrite | High | Yes | Significant |

Eigenschaften

IUPAC Name |

disodium;(E)-dioxidodiazene;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTPJDLNJKAOKU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=N[O-])[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N(=N/[O-])\[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2Na2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583765 | |

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60884-94-8 | |

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.